molecular formula C12H11BrN4O4 B10956494 N-(4-bromo-3-methylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide

N-(4-bromo-3-methylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B10956494
M. Wt: 355.14 g/mol
InChI Key: HTXWZXKCYXWRFV-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide, with the chemical formula C14H12BrN3O4, is a complex organic compound. It combines a pyrazole ring with a carboxamide group, a bromine substituent, and a nitro group. The compound’s structure is shown below:

Structure: C14H12BrN3O4\text{Structure: } \text{C}_{14}\text{H}_{12}\text{BrN}_{3}\text{O}_{4} Structure: C14​H12​BrN3​O4​

!Compound Structure

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is the reaction of 4-bromo-3-methylbenzoyl chloride with 3-methoxy-4-nitropyrazole in the presence of a base (such as triethylamine). The resulting intermediate is then treated with ammonia or an amine to form the carboxamide group.

Reaction Conditions::

    Step 1: Formation of 4-bromo-3-methylbenzoyl chloride

    Step 2: Reaction with 3-methoxy-4-nitropyrazole

    Step 3: Formation of N-(4-bromo-3-methylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide

Industrial Production:: Industrial-scale production methods may involve modifications of the above synthetic route, optimization for yield, and purification steps.

Chemical Reactions Analysis

Reactions::

    Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.

    Reduction: The nitro group can be reduced to an amino group (e.g., using hydrogen and a catalyst).

    Oxidation: The compound may participate in oxidation reactions.

Common Reagents and Conditions::

    Bromination: N-bromosuccinimide (NBS) in an inert solvent.

    Reduction: Hydrogen gas (H) with a metal catalyst (e.g., palladium on carbon).

    Amidation: Ammonia or a primary amine (e.g., methylamine).

Major Products:: The major products depend on the specific reaction conditions. Reduction of the nitro group yields an amino compound, while substitution reactions lead to various derivatives.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigated for potential pharmaceutical properties (e.g., anti-inflammatory, anticancer).

    Chemical Research: Used as a building block for more complex molecules.

    Industry: May serve as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are related pyrazole-based compounds, the unique combination of the bromine, nitro, and methoxy groups in N-(4-bromo-3-methylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide sets it apart.

Similar Compounds::
  • N-(4-Bromo-3-methylphenyl)-N’-phenylurea
  • N-(4-butylphenyl)-N’-cyclohexylurea
  • N-(4-bromo-3-methylphenyl)-4-methoxybenzamide

Properties

Molecular Formula

C12H11BrN4O4

Molecular Weight

355.14 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C12H11BrN4O4/c1-6-5-7(3-4-8(6)13)14-11(18)9-10(17(19)20)12(21-2)16-15-9/h3-5H,1-2H3,(H,14,18)(H,15,16)

InChI Key

HTXWZXKCYXWRFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=C(C(=NN2)OC)[N+](=O)[O-])Br

Origin of Product

United States

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